2-chloro-7-(4-methylphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-chloro-7-(4-methylphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a chromeno ring fused with a triazolo and pyrimidine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of 2-chloro-7-(4-methylphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps, starting with the preparation of the chromeno ring, followed by the introduction of the triazolo and pyrimidine rings. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
2-chloro-7-(4-methylphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-7-(4-methylphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring structures, such as:
2-chloro-5-(chloromethyl)thiophene: Used in the synthesis of various organic compounds.
(2-chloro-4-methylphenyl)(thiophen-2-yl)methanol: Known for its unique chemical properties. Compared to these compounds, 2-chloro-7-(4-methylphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its complex structure and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C23H17ClN4OS |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-chloro-11-(4-methylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C23H17ClN4OS/c1-13-4-6-14(7-5-13)21-19-20(27-23-25-12-26-28(21)23)16-11-15(24)8-9-17(16)29-22(19)18-3-2-10-30-18/h2-12,21-22H,1H3,(H,25,26,27) |
InChI Key |
PLRPYOYQYJRQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NC=NN26 |
Origin of Product |
United States |
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